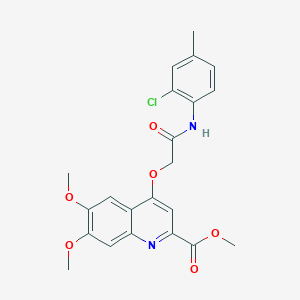

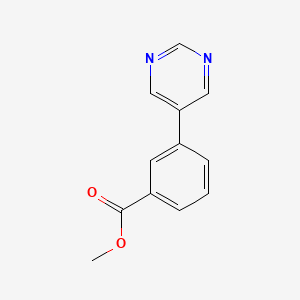

![molecular formula C13H21NO4 B2568627 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid CAS No. 2580240-38-4](/img/structure/B2568627.png)

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

科学的研究の応用

Synthesis and Chemical Transformations

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid and its derivatives have been the subject of various synthetic and chemical transformation studies. For instance, reductive cleavage of related compounds, specifically methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid, has been shown to lead to cleavage of the N–O bond in the isoxazolidine ring. This process yields 1,3-amino alcohols, which can then cyclize to produce bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).

Antibacterial Applications

Research into the antibacterial applications of spirocyclic compounds has demonstrated the synthesis of novel compounds with potent activity against respiratory pathogens. For example, 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showed significant in vitro antibacterial activity against a range of pathogens, including Streptococcus pneumoniae and Staphylococcus aureus, as well as in vivo activity in an experimental murine pneumonia model (Odagiri et al., 2013).

Catalytic and Synthetic Applications

In catalytic and synthetic chemistry, the spirocyclic framework has been exploited in various ways. For example, the synthesis of spirocyclic oxetane-fused benzimidazole showcases the utility of these compounds in generating complex molecular architectures. This synthesis involved converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, yielding novel tetracyclic systems (Gurry et al., 2015).

Drug Design and Biochemical Applications

Spirocyclic compounds are also valuable in drug design and biochemical applications. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, designed for use in chemistry, biochemistry, and drug design, demonstrates the potential of these compounds in creating sterically constrained amino acids (Radchenko et al., 2010).

Novel Synthetic Routes and Mechanistic Insights

Studies have explored novel synthetic routes and provided mechanistic insights into the formation of spirocyclic compounds. For example, the synthesis of a novel Boc-protected cyclopropane-modified proline analogue highlights the methodological advancements in accessing spirocyclic frameworks for potential pharmaceutical applications (Tymtsunik et al., 2012).

特性

IUPAC Name |

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXZXSRWHIGDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2568548.png)

![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)

![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)

![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)

![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)

![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)